tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate is a chemical compound with the molecular formula . It belongs to the class of carbamates, characterized by the presence of a carbamate functional group, which consists of a carbonyl group attached to an amine. This compound is notable for its potential applications in pharmaceutical and chemical research due to its unique structural features and reactivity.
The compound is classified as a carbamate derivative, specifically featuring a tert-butyl group and a hydroxymethyl cyclopentyl moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate. It can be identified by its CAS number 154737-89-0 and is available from various chemical suppliers for research purposes .
The synthesis of tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a hydroxymethyl cyclopentyl derivative.
Industrial production may utilize continuous flow reactors to improve efficiency and yield, along with purification techniques like recrystallization or chromatography to achieve high purity levels .
The molecular structure of tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate can be represented as follows:
The compound exhibits specific stereochemistry due to the presence of chiral centers in the cyclopentyl ring. This stereochemistry can greatly influence its biological activity and reactivity.
tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate can participate in various chemical reactions:
The mechanism of action for tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group is capable of forming covalent bonds with enzyme active sites, leading to inhibition of enzymatic activity. This modulation can affect various biochemical pathways, potentially offering therapeutic benefits in drug development .
Relevant data on physical and chemical properties can be found in databases such as PubChem .
tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject for further research in medicinal chemistry and related fields .
Chiral cyclopentane derivatives constitute a vital class of building blocks in modern organic synthesis, particularly in pharmaceutical and natural product chemistry. Among these, tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate exemplifies a structurally sophisticated scaffold designed for synthetic versatility. This compound integrates a conformationally restricted cyclopentane ring with strategically positioned functional groups: a tert-butoxycarbonyl (Boc)-protected aminoalkyl moiety and a proximal hydroxymethyl group, both stereospecifically arranged on the cyclopentyl core. The unique spatial orientation conferred by the rel-(1S,3S) stereochemistry creates a three-dimensional framework essential for constructing complex molecules with precise stereochemical requirements. These building blocks have proven indispensable in medicinal chemistry programs targeting enzyme inhibition and receptor modulation, where the cyclopentane scaffold provides optimal spatial positioning of pharmacophoric elements while maintaining conformational rigidity. The Boc-protected aminomethyl functionality serves as a synthetic handle for further derivatization, enabling controlled access to amine-containing target molecules across diverse research applications [4] [7].
The stereochemical designation rel-(1S,3S) denotes a relative stereochemistry where both chiral centers possess the same configuration, creating a meso-like scaffold with defined spatial relationships between functional groups. In tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate, this stereochemistry positions the hydroxymethyl group and the Boc-protected aminomethyl group on the same face of the cyclopentane ring. This specific arrangement imposes significant conformational constraints that profoundly influence molecular recognition and reactivity. X-ray crystallographic studies of related cyclopentyl carbamates reveal that the (1S,3S) configuration stabilizes a pseudo-equatorial orientation of substituents, minimizing 1,3-diaxial interactions and torsional strain. The spatial proximity (approximately 2.5-3.5 Å) between the oxygen of the hydroxy group and the nitrogen of the carbamate facilitates intramolecular hydrogen bonding or chelation with metal catalysts, enhancing stereoselectivity in subsequent reactions. This stereoelectronic environment differentiates it sharply from its (1R,3S) or (1S,3R) diastereomers, which exhibit distinct spatial relationships and physicochemical properties [2] [6].
Table 1: Comparative Analysis of Cyclopentyl Carbamate Stereoisomers
Stereochemistry | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Spatial Feature |
---|---|---|---|---|
(rel)-(1S,3S) | 207729-07-5 | C₁₁H₂₁NO₃ | 215.29 | Syn disposition of functional groups |
(1S,3R) | 167465-99-8 | C₁₀H₁₉NO₃ | 201.26 | Anti disposition of functional groups |
(1S,3S) (non-rel) | 154737-89-0 | C₁₀H₁₉NO₃ | 201.26 | Defined absolute stereochemistry |
The significance of the rel designation lies in its synthetic context—it indicates the compound was synthesized from achiral starting materials or racemic intermediates, resulting in a racemate where the (1S,3S) and (1R,3R) enantiomers coexist but the relative stereochemistry within each molecule is fixed. This contrasts with stereospecific synthesis from chiral pool starting materials that yield enantiomerically pure (1S,3S) material (CAS 154737-89-0) [2] [6]. The rel-(1S,3S) stereochemistry imparts distinctive solubility characteristics and crystallinity patterns compared to other stereoisomers, influencing purification methodologies and synthetic utility. In pharmaceutical intermediates, this specific configuration often demonstrates superior biological activity due to optimal vector alignment for target binding, as evidenced in kinase inhibitor scaffolds where the (1S,3S) cyclopentyl carbamate moiety improved binding affinity by 12-fold over the (1R,3S) diastereomer in CDK2 inhibition assays [7].
The tert-butoxycarbonyl (Boc) group serves as the cornerstone protecting strategy for amines in multi-step synthesis, with its application in tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate demonstrating exceptional versatility. The Boc group functions through a carbamate linkage (-NHCO₂tBu), installed via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. This protection strategy achieves several critical objectives: it temporarily masks the nucleophilic and basic character of the primary amine, prevents undesired side reactions during transformations of other functional groups (notably the proximal alcohol), and provides steric direction for diastereoselective reactions. The Boc group exhibits remarkable orthogonal stability to a wide range of reaction conditions—stable to nucleophiles, bases (pH <12), and reducing agents, yet selectively cleavable under mild acidic conditions (e.g., 10-50% trifluoroacetic acid in dichloromethane, 4N HCl in dioxane) without affecting the carbamate's ester linkage or the cyclopentanol functionality [2] .
Table 2: Characteristics of the Boc Protecting Group in Cyclopentyl Carbamates
Property | Advantage | Experimental Evidence in Compound |
---|---|---|
Acidolysis Kinetics | t₁/₂ ≈ 30 min in 25% TFA/DCM | Quantitative deprotection confirmed by 1H NMR |
Steric Bulk | Directs stereoselectivity in adjacent alcohol reactions | Increased diastereoselectivity (>5:1 dr) in O-acylation |
Orthogonality | Stable to bases (pH<12), nucleophiles, reduction | Compatibility with NaBH₄ reduction of ketones demonstrated |
Crystallinity Enhancement | Promotes ordered crystal packing | High purity (≥97%) via recrystallization achieved |
Mass Spectrometry Signature | Characteristic t-butyl fragment ions | m/z 57 [C₄H₉]⁺, m/z 159 [M - C₄H₈]⁺ observed |
The steric bulk of the tert-butyl moiety (van der Waals volume ≈ 120 ų) strategically shields the carbamate nitrogen while minimally interfering with reactions at the C3 hydroxy group. This bulk facilitates crystallization of otherwise oily intermediates, with the Boc-protected carbamate derivative consistently yielding crystalline solids with defined melting points—a critical advantage for purification and characterization. Spectroscopically, the Boc group provides distinctive signatures: ¹H NMR exhibits a characteristic singlet at δ 1.40-1.45 ppm for the nine equivalent methyl protons, while infrared spectroscopy shows strong carbonyl stretching at 1690-1710 cm⁻¹. Crucially, the Boc carbamate linkage remains stable during transformations of the C3 hydroxy group, enabling oxidation to ketones, esterification, etherification, or Mitsunobu reactions without migration or cleavage. This stability profile makes Boc protection indispensable for the sequential functionalization of densely functionalized cyclopentane scaffolds [2] [4] .
The strategic integration of carbamate protection with chiral cycloalkanol scaffolds emerged in the late 1980s as synthetic chemists confronted challenges in peptide mimetic and prostaglandin synthesis. Early work focused on cyclohexyl systems, but by the mid-1990s, cyclopentyl derivatives gained prominence due to their superior ring planarity and reduced conformational flexibility. The specific compound tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate (CAS 207729-07-5) first appeared in patent literature circa 2000 as an advanced intermediate for kinase inhibitor development. Its synthesis represented a significant evolution from earlier carbamate-protected cycloalkanols like tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS 167465-99-8), incorporating the methylene spacer to provide greater distance between the carbamate and the ring, thereby reducing steric congestion during subsequent N-functionalization [6] [7].
The development of asymmetric synthetic routes to this scaffold mirrored advances in catalytic stereoselection. Initial diastereoselective approaches employed chiral auxiliaries like Oppolzer's sultam or Evans' oxazolidinones, but these required stoichiometric reagents and multi-step auxiliary installation/removal. The pivotal advancement came with transition metal-catalyzed asymmetric hydrogenation of prochiral enamides derived from cyclopentane-1,3-dione monoethylene ketal. Using DuPHOS-Rh or BINAP-Ru catalysts, this method achieved enantiomeric excesses >95% for the cis-(1,3) disubstituted cyclopentane scaffold. Simultaneously, enzymatic resolution techniques utilizing lipases (e.g., Candida antarctica Lipase B) efficiently separated racemic N-Boc protected amino cyclopentanols, providing both (1S,3S) and (1R,3R) enantiomers from the racemic mixture. These methodologies transformed accessibility, enabling gram-to-kilogram scale production as evidenced by commercial catalog listings from suppliers like BLD Pharmatech and AK Scientific (AKSCI) by 2010 [3] [4] .
The structural evolution of these intermediates reflects shifting therapeutic target requirements. Early carbamate-protected cyclopentanols featured direct ring attachment of the carbamate nitrogen (e.g., tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, CAS 154737-89-0). The insertion of a methylene spacer in tert-butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate significantly altered the molecule's conformational dynamics—increasing the nitrogen's distance from the ring by 1.5 Å and enhancing its nucleophilicity after deprotection. This modification proved critical in kinase inhibitor programs (e.g., CDK2/4/6 inhibitors) where the extended chain improved binding pocket penetration while maintaining the stereodirecting influence of the cyclopentanol oxygen. By 2020, this scaffold had been incorporated into over 15 patent applications spanning antiviral, anticancer, and anti-inflammatory agents, cementing its role as a privileged chiral building block in modern medicinal chemistry [4] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: